molecular formula C12H24N2O4 B13111984 3-Methyl-3-oxetanaminehemioxalate

3-Methyl-3-oxetanaminehemioxalate

Cat. No.: B13111984
M. Wt: 260.33 g/mol
InChI Key: PAHSGUGFFQAYCK-UHFFFAOYSA-N
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Description

Historical Context and Emergence of Oxetane (B1205548) Chemistry in Modern Synthesis

The study of oxetanes dates back to the 19th century, with the first synthesis of the parent oxetane reported in the 1870s. beilstein-journals.orgnih.gov For a considerable period, research primarily focused on the fundamental physical and organic properties of this small ring system. illinois.edu A pivotal moment in the history of oxetane chemistry was the first X-ray analysis of oxetane in 1984, which debunked the long-held belief that the ring was planar and revealed a slight puckering. beilstein-journals.orgnih.gov

The "rediscovery" of the oxetane ring in the early 21st century, spearheaded by pioneering studies on its use as a bioisostere for gem-dimethyl and carbonyl groups, marked a significant turning point. nih.govillinois.edu This led to an "oxetane rush" within the medicinal chemistry community, as researchers began to appreciate its potential to enhance the properties of drug candidates. nih.gov Despite initial challenges related to chemical instability and synthetic accessibility, continued research has led to the development of robust synthetic methodologies and a deeper understanding of the structure-stability relationships of oxetanes. nih.govacs.org Consequently, oxetanes are now recognized as valuable motifs for improving physicochemical properties such as solubility, metabolic stability, and lipophilicity, and are increasingly incorporated into drug discovery programs. acs.orgacs.org

Unique Structural Attributes of the Four-Membered Oxetane Ring System

The distinct chemical behavior and utility of oxetanes stem from their unique structural characteristics. The four-membered ring is inherently strained, which influences its geometry, reactivity, and interaction with biological targets. nih.govillinois.edu

Contrary to early assumptions, the oxetane ring is not perfectly planar. illinois.edu X-ray crystallography has shown that the unsubstituted oxetane ring exhibits a slight "puckering" or deviation from planarity. beilstein-journals.orgillinois.edu The degree of this puckering is influenced by the substituents on the ring. acs.orgmdpi.com The introduction of substituents can lead to increased eclipsing interactions, resulting in a more puckered conformation. acs.orgmdpi.com For instance, 3,3-disubstituted oxetanes exhibit a more pronounced puckering, favoring a synclinal gauche conformation. illinois.edu This conformational flexibility allows oxetanes to act as conformational locks in some molecules, rigidifying their structure. acs.orgnih.gov

The puckering of a four-membered ring like oxetane can be described by a puckering angle (φ). For the unsubstituted oxetane, this angle is relatively small, but it increases with substitution. beilstein-journals.orgmdpi.com This non-planar geometry contributes to the three-dimensional character of molecules containing an oxetane ring. nih.gov

Table 1: Puckering Angles of Oxetane Derivatives

Compound Puckering Angle (°) Temperature (K)
Unsubstituted Oxetane 8.7 140
Unsubstituted Oxetane 10.7 90

This table presents the puckering angles of unsubstituted oxetane at different temperatures and a substituted oxetane, illustrating the effect of substitution on ring conformation. Data sourced from acs.orgillinois.edumdpi.com.

The oxetane ring possesses a significant amount of ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an epoxide (oxirane) and much greater than that of a tetrahydrofuran. beilstein-journals.orgnih.gov This strain arises from the deviation of the bond angles within the ring from the ideal tetrahedral angle. beilstein-journals.orgnih.gov

Table 2: Bond Parameters of Unsubstituted Oxetane at 140 K

Parameter Value
C-O Bond Length 1.46 Å
C-C Bond Length 1.53 Å
C-O-C Bond Angle 90.2°
C-C-O Bond Angle 92.0°

This table details the bond lengths and angles within the unsubstituted oxetane ring, highlighting the deviation from ideal geometries due to ring strain. Data sourced from acs.orgbeilstein-journals.org.

This inherent strain has several important consequences:

Enhanced Reactivity: The strained ring is susceptible to ring-opening reactions in the presence of nucleophiles and Lewis acids. acs.orgillinois.edu This reactivity can be harnessed in synthetic chemistry for the construction of more complex molecules. acs.org

Increased s-character of exocyclic bonds: The bonds outside the ring have increased s-character, which can influence the properties of attached functional groups. acs.org

Excellent Hydrogen-Bond Acceptor: The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making oxetane a potent hydrogen-bond acceptor, even more so than other cyclic ethers. acs.orgmdpi.com

Overview of 3-Substituted Oxetane Derivatives in Chemical Research

There has been a significant focus on the synthesis and application of 3-substituted oxetane derivatives in recent years. acs.orgacs.org This substitution pattern is often favored due to the enhanced stability of 3,3-disubstituted oxetanes compared to other substitution patterns. nih.govacs.org The development of synthetic routes to functionalized 3-substituted oxetanes has been a key area of research, with oxetan-3-one emerging as a versatile starting material. acs.orgbeilstein-journals.org

These derivatives have found widespread use in medicinal chemistry as replacements for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties. acs.orgbeilstein-journals.org The introduction of a 3-substituted oxetane can positively impact a molecule's solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby amines. acs.org The small, polar nature of the oxetane core allows for the introduction of steric bulk without a significant increase in lipophilicity. acs.org

Significance of the 3-Methyl-3-oxetanamine Scaffold as a Chemical Building Block

The 3-methyl-3-oxetanamine scaffold is a prime example of a valuable building block in modern chemical synthesis. doi.orgachemblock.com This specific structure combines the beneficial properties of the 3,3-disubstituted oxetane ring with a reactive primary amine functionality. nih.gov The presence of the methyl group contributes to the stability of the oxetane ring. nih.gov

The amine group provides a handle for a wide range of chemical transformations, allowing for the incorporation of the 3-methyl-3-oxetanyl moiety into larger, more complex molecules. nih.gov This makes 3-methyl-3-oxetanamine a key intermediate in the synthesis of novel compounds for various applications, including pharmaceuticals and materials science. doi.orgontosight.ai The ability to readily derivatize this scaffold has led to the creation of extensive libraries of oxetane-containing compounds for screening in drug discovery programs. rsc.orgchemrxiv.org

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

1-methylcyclobutan-1-amine;oxalic acid

InChI

InChI=1S/2C5H11N.C2H2O4/c2*1-5(6)3-2-4-5;3-1(4)2(5)6/h2*2-4,6H2,1H3;(H,3,4)(H,5,6)

InChI Key

PAHSGUGFFQAYCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)N.CC1(CCC1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 3 Oxetanaminehemioxalate

Oxetane (B1205548) Ring-Opening Reactions

The strained nature of the oxetane ring makes it susceptible to cleavage under various conditions, with ring-opening reactions being a predominant class of transformations for this heterocyclic system. chemrxiv.org These reactions can be initiated by either nucleophilic attack or electrophilic activation, leading to a diverse array of functionalized acyclic products. The regioselectivity and stereochemistry of these reactions are highly dependent on the substitution pattern of the oxetane ring and the nature of the attacking species.

Nucleophilic Ring Opening Mechanisms.acs.org

Nucleophilic ring-opening of oxetanes is a common and synthetically useful transformation. magtech.com.cn The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. This attack leads to the cleavage of a carbon-oxygen bond and relieves the ring strain. The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn

The stability of the oxetane ring is significantly influenced by its substitution pattern. doi.org In the case of 3-Methyl-3-oxetanamine, the 3,3-disubstitution provides steric hindrance around the C3 position. This steric bulk protects the C-O bonds from direct nucleophilic attack, making 3,3-disubstituted oxetanes generally more stable than their 3-monosubstituted or unsubstituted counterparts. doi.org However, this substitution pattern also influences the electronic nature of the ring and can affect the mechanism of ring-opening, particularly under acidic conditions. acs.orgchemrxiv.org

The gem-disubstitution at the 3-position can also lead to a more puckered conformation of the oxetane ring compared to the parent unsubstituted oxetane. acs.org This puckering can influence the accessibility of the ring atoms to approaching reagents.

The ring-opening of oxetanes is often catalyzed by Brønsted or Lewis acids. sci-hub.sersc.org In the presence of an acid, the oxygen atom of the oxetane ring is protonated or coordinated to the Lewis acid, forming a more electrophilic oxonium ion. researchgate.net This activation facilitates the nucleophilic attack and subsequent ring-opening. The process is highly sensitive to the nature of the acid and the reaction conditions. acs.orgacs.org

For a 3,3-disubstituted oxetane like 3-methyl-3-aminooxetane, acid catalysis can lead to the formation of a tertiary carbocation intermediate at the C3 position upon ring opening. The stability of this carbocation influences the reaction pathway. However, the presence of the amino group, which can be protonated under acidic conditions to form an ammonium (B1175870) salt, will significantly impact the electronic properties and reactivity of the molecule.

The following table summarizes the effect of different catalysts on the ring-opening of 3,3-disubstituted oxetanes.

CatalystSubstrateProduct TypeYieldReference
Brønsted Acid Ionic Liquid3,3-disubstituted oxetanesFurans and BenzofuransGood to Excellent acs.orgacs.org
Trifluoroacetic acid3,3-disubstituted oxetaneBenzofuranModerate (51%) sci-hub.se
Li(NTf₂)3,3-disubstituted oxetanols3-aryl-3-substituted oxetanesNot specified doi.org
SnCl₄3,3-disubstituted oxetanols3-aryl-3-substituted oxetanesNot specified doi.org
Al(C₆F₅)₃2,2-disubstituted oxetanesHomoallylic alcoholsHigh uab.cat

The reactivity of the oxetane ring in 3-Methyl-3-oxetanamine with various nucleophiles is a key aspect of its chemical profile. Generally, strong nucleophiles will attack the less sterically hindered C2 or C4 positions. However, in the context of 3,3-disubstitution, the reaction pathways can be more complex.

Alcohols: In the presence of an acid catalyst, alcohols can act as nucleophiles to open the oxetane ring, leading to the formation of ether-alcohols. The regioselectivity of the attack will depend on the stability of the potential carbocationic intermediates.

Amines: Similar to alcohols, amines can act as nucleophiles to open the oxetane ring, forming amino-alcohols. The basicity of the amine and the reaction conditions will play a crucial role. For 3-Methyl-3-oxetanamine itself, intermolecular reactions with other amine molecules are possible, potentially leading to oligomerization. The intramolecular amino group could also participate in ring-opening reactions under certain conditions.

Organometallic Reagents: Stronger nucleophiles like organolithium or Grignard reagents can also open the oxetane ring. These reactions typically occur at the less substituted carbon atom. However, the presence of the acidic proton on the amino group in 3-Methyl-3-oxetanamine would need to be considered, as it would likely be deprotonated by the organometallic reagent first.

Electrophilic Activation and Reactivity.acs.org

Electrophilic activation of the oxetane ring is a key step in many of its ring-opening reactions, particularly those that are acid-catalyzed. nih.gov This activation involves the interaction of the lone pair of electrons on the oxygen atom with an electrophile, such as a proton or a Lewis acid. researchgate.net This process increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

In the case of 3-Methyl-3-oxetanamine, the amino group can also be protonated by an electrophile. The site of electrophilic attack (the ring oxygen versus the amino nitrogen) will depend on the relative basicities of these two sites and the nature of the electrophile. This competition will influence the subsequent reaction pathways.

Rearrangement Reactions Involving the Oxetane Ring.sci-hub.se

Under certain conditions, particularly with strong acids or upon formation of unstable intermediates, the oxetane ring can undergo rearrangement reactions. sci-hub.se These rearrangements can lead to the formation of other heterocyclic systems or acyclic isomers. For 3,3-disubstituted oxetanes, rearrangements involving carbocation intermediates at the C3 position are plausible. For instance, acid-catalyzed ring opening could be followed by a 1,2-hydride or 1,2-alkyl shift, leading to a more stable carbocation and ultimately a different product. The specific rearrangement pathways for 3-Methyl-3-oxetanamine would depend on the reaction conditions and the stability of the potential intermediates.

Radical Reactions of Oxetane Derivatives

While the most common reactions of oxetanes involve nucleophilic ring-opening, their participation in radical reactions represents a growing area of interest in synthetic chemistry. chemrxiv.orgresearchgate.net The high ring strain of the oxetane ring, approximately 106 kJ/mol, is a key factor driving its reactivity. researchgate.net

Recent studies have demonstrated that oxetanes can be precursors to radical species. chemrxiv.org One strategy involves a cobalt-catalyzed radical ring-opening of oxetanes. chemrxiv.orgresearchgate.net This method generates nucleophilic radicals that can subsequently react with other molecules. chemrxiv.orgresearchgate.net Although not yet specifically documented for 3-Methyl-3-oxetanaminehemioxalate, this methodology suggests a potential pathway for its functionalization.

Furthermore, radical polymerization of monomers containing pendant oxetane groups has been successfully achieved. radtech.org This indicates that the oxetane moiety can be compatible with radical reaction conditions, leading to the formation of polymers with unique properties. radtech.org Other research has explored the functionalization of intact oxetane rings at the 2-position through the formation of metalated and radical intermediates. acs.org

Reaction Type Description Key Features
Cobalt-Catalyzed Radical Ring-OpeningGeneration of nucleophilic radicals from oxetanes using a cobalt catalyst. chemrxiv.orgresearchgate.netAllows for various modes of radical reactivity. chemrxiv.orgresearchgate.net
Radical PolymerizationPolymerization of monomers with pendant oxetane groups. radtech.orgCreates polymers with oxetane functionalities. radtech.org
Functionalization of Intact Oxetane RingsReactions at the 2-position of the oxetane ring via radical intermediates. acs.orgAllows for derivatization without ring opening. acs.org

Reactivity of the Amine Functionality (3-Methyl-3-oxetanamine Moiety)

The amine group in 3-Methyl-3-oxetanamine is a primary amine, which confers characteristic nucleophilic and basic properties to the molecule. cymitquimica.com

The lone pair of electrons on the nitrogen atom of the primary amine in 3-Methyl-3-oxetanamine allows it to act as a nucleophile. cymitquimica.com This nucleophilicity is fundamental to many of its reactions. The introduction of an oxetane ring can influence the basicity of nearby amine groups. acs.org Like other amines, 3-Methyl-3-oxetanamine can act as a base and form salts with acids. cymitquimica.com The hydrochloride salt of 3-methyloxetan-3-amine (B1372449) is a known derivative. nih.gov

The primary amine of 3-Methyl-3-oxetanamine can undergo a variety of derivatization reactions, which are crucial for the synthesis of more complex molecules. google.com

Amidation, the formation of an amide bond, is a common and important reaction for primary amines. nih.gov This can be achieved by reacting the amine with a carboxylic acid or its derivatives, such as acyl chlorides or esters. nih.govorganic-chemistry.org Numerous methods exist for amide bond formation, including the use of coupling reagents or catalysts. nih.govorganic-chemistry.orgmdpi.com These reactions are fundamental in medicinal chemistry, as the amide bond is present in many pharmaceutical compounds. nih.gov The direct amidation of carboxylic acids with amines can also be mediated by reagents like methyltrimethoxysilane. nih.gov

Primary amines, such as 3-Methyl-3-oxetanamine, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.org The reaction proceeds through a carbinolamine intermediate. libretexts.org The pH of the reaction is a critical factor, with optimal rates often observed under mildly acidic conditions. libretexts.orgyoutube.com

Derivative Reactant Key Reaction Features
AmideCarboxylic Acid/DerivativeFormation of a C-N acyl bond. nih.govorganic-chemistry.org
ImineAldehyde/KetoneFormation of a C=N double bond. masterorganicchemistry.comlibretexts.org

A key consideration in the chemistry of 3-Methyl-3-oxetanamine is the compatibility of the amine's reactivity with the stability of the oxetane ring. Certain reaction conditions intended to modify the amine group could potentially lead to the ring-opening of the strained oxetane. For instance, strongly acidic conditions used in some amidation or imine formation reactions could catalyze the opening of the oxetane ring. chemrxiv.org However, many reactions can be performed under conditions that preserve the oxetane structure. For example, basic or neutral conditions are often compatible with the oxetane core. chemrxiv.org The development of reaction protocols that are tolerant of the oxetane ring is crucial for the selective functionalization of the amine group. chemrxiv.org

Derivatization Reactions of the Amine Group

Stability and Transformation of the Hemioxalate Salt

In solution, 3-methyl-3-oxetanaminehemioxalate exists in a dynamic equilibrium between the associated salt and its constituent ions: the 3-methyl-3-oxetanylammonium cation and the hemioxalate (hydrogen oxalate) anion. This equilibrium is influenced by several factors, including the solvent's polarity, temperature, and pH.

The dissociation can be represented by the following equilibrium:

(CH₃C(CH₂)₂O)NH₃⁺•HC₂O₄⁻ ⇌ (CH₃C(CH₂)₂O)NH₃⁺ + HC₂O₄⁻

Furthermore, the hemioxalate and the protonated amine are in equilibrium with their respective conjugate bases:

HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻ (pKa₂ ≈ 4.27) (CH₃C(CH₂)₂O)NH₃⁺ ⇌ H⁺ + (CH₃C(CH₂)₂O)NH₂ (pKa of the amine is influenced by the oxetane ring)

The presence of the electron-withdrawing oxetane ring is known to decrease the basicity of the adjacent amine group. For instance, an oxetane ring alpha to an amine can reduce the pKaH of the amine by approximately 2.7 units compared to a similar acyclic amine. nih.gov This would suggest that 3-methyl-3-oxetanamine is a weaker base than many simple primary amines. Consequently, its conjugate acid, the 3-methyl-3-oxetanylammonium ion, is a stronger acid.

Table 1: Factors Influencing Dissociation and Association Equilibria

FactorEffect on EquilibriumRationale
Solvent Polarity Increased polarity favors dissociation.Polar solvents can better solvate the resulting ions, stabilizing them and shifting the equilibrium towards the dissociated state.
Temperature Temperature effects can be complex, influencing both the dissociation constant and solubility. For oxalic acid, dissociation constants are temperature-dependent. core.ac.ukChanges in enthalpy and entropy of dissociation with temperature will alter the equilibrium position.
pH pH dictates the protonation state of both the amine and the oxalate (B1200264).In acidic pH, the amine is protonated, and the oxalate is in its acidic or neutral form. In alkaline pH, the free amine and oxalate dianion are favored.
Concentration Higher concentrations can favor association and precipitation if solubility is exceeded.Le Chatelier's principle dictates that an increase in ion concentration will shift the equilibrium towards the associated salt.

The hemioxalate counterion (HC₂O₄⁻) is not merely a spectator ion; it possesses its own distinct reactivity that can be influenced by various reaction conditions.

Redox Reactions: The oxalate moiety is susceptible to oxidation. A classic example is its reaction with permanganate, which is often used in quantitative analysis. The oxalate is oxidized to carbon dioxide. This reactivity implies that 3-methyl-3-oxetanaminehemioxalate would be incompatible with strong oxidizing agents.

Decarboxylation: Upon heating, oxalate salts can undergo decarboxylation. The stability of the salt towards thermal decomposition will depend on the nature of the cation.

Coordination Chemistry: The oxalate anion is an excellent chelating ligand, forming stable complexes with a wide range of metal ions. nih.gov This property is utilized in applications such as rust removal, where oxalate forms a water-soluble complex with ferric ions. nih.gov The presence of metal ions in a solution of 3-methyl-3-oxetanaminehemioxalate could therefore lead to the formation of metal-oxalate complexes, potentially altering the salt's solubility and reactivity. Studies on oxamate-based helicates have shown the influence of counterions on the electronic properties and redox potentials of the resulting metal complexes. nih.gov

Acid-Base Reactivity: As the conjugate base of a weak acid, the hemioxalate anion will react with stronger acids to form oxalic acid and with strong bases to form the oxalate dianion. This acid-base character is fundamental to the dissociation equilibria discussed previously.

Table 2: Summary of Oxalate Counterion Reactivity

Reaction TypeReactantsProductsConditions
Oxidation Strong oxidizing agents (e.g., KMnO₄)CO₂, reduced oxidantAcidic solution
Decarboxylation HeatCO₂Elevated temperatures
Complexation Metal ions (e.g., Fe³⁺, Ca²⁺)Metal-oxalate complexesAqueous solution
Acid-Base Strong acids/basesOxalic acid/Oxalate dianionDependent on pKa values

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of molecular systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Methyl-3-oxetanaminehemioxalate, DFT calculations would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Functionals like B3LYP or M06-2X, combined with basis sets such as 6-31G* or cc-pVTZ, are commonly employed for such optimizations. nih.govresearchgate.net The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, the electronic structure can be analyzed. This involves examining the distribution of electron density, which is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions. The strained C-O-C bond angle in the oxetane (B1205548) ring, for instance, exposes the oxygen's lone pair of electrons, influencing its role as a hydrogen-bond acceptor. nih.govnih.gov

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For 3-Methyl-3-oxetanaminehemioxalate, the HOMO is likely to be localized on the amine group and the oxygen atom of the oxetane ring, reflecting their electron-donating nature. The LUMO, conversely, would be distributed over the more electron-deficient parts of the molecule. The HOMO-LUMO gap would provide a quantitative measure of the energy required to excite an electron from the ground state, which is valuable for understanding its electronic transitions and potential photochemical behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can aid in the assignment of experimental signals. For 3-Methyl-3-oxetanamine, a ¹H NMR spectrum is available, which could be used to benchmark computational predictions. chemicalbook.com

Vibrational Frequencies: The calculation of vibrational frequencies through DFT can help in the interpretation of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or rocking of chemical bonds. These theoretical frequencies are often scaled to better match experimental values due to the approximations inherent in the computational methods.

Reactivity Indices (e.g., Fukui Functions)

Reactivity indices derived from DFT, such as Fukui functions, can predict the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack. For 3-Methyl-3-oxetanaminehemioxalate, these calculations would likely highlight the nitrogen atom of the amine group as a primary site for electrophilic attack and regions around the oxetane ring for nucleophilic attack, particularly under acidic conditions that promote ring-opening.

Conformational Analysis and Ring Puckering Studies

The three-dimensional shape of a molecule is crucial for its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Computational Modeling of Oxetane Ring Conformation and Dynamics

The oxetane ring is not perfectly planar and exhibits a puckered conformation. nih.govacs.org The degree of puckering is influenced by the substituents on the ring. nih.govacs.org For 3-Methyl-3-oxetanaminehemioxalate, the presence of the methyl and amine groups at the C3 position is expected to increase the puckering of the oxetane ring due to steric interactions. utexas.edu

Computational modeling can be used to explore the potential energy surface of the ring puckering. By systematically varying the dihedral angles of the ring, the energy of different conformations can be calculated. This allows for the identification of the most stable puckered conformation and the energy barriers between different conformations. These studies provide insight into the flexibility of the oxetane ring and how its conformation might change in different environments or upon binding to a biological target. The conformational preferences of the molecule can also influence the pKa of the adjacent amine group. nih.gov

Potential Energy Surface Scans for Ring Inversion Barriers

The four-membered oxetane ring is not planar and undergoes a dynamic process known as ring puckering or ring inversion. A potential energy surface (PES) scan is a computational technique used to map the energy of the molecule as a function of its geometry, specifically the puckering coordinate. This allows for the determination of the energy barrier separating the two equivalent puckered conformations.

For the parent oxetane, the barrier to ring inversion is very low, calculated to be only around 0.45 kJ/mol. This indicates a highly flexible ring system. The introduction of a methyl group at the C3 position, as in 3-Methyl-3-oxetanamine, is expected to influence this barrier. While specific PES scan data for this exact molecule is not widely published, studies on similar substituted oxetanes show that substituents can increase the inversion barrier. The steric bulk and electronic effects of the methyl and amine groups would likely lead to a more complex energy landscape compared to the unsubstituted oxetane.

Table 1: Comparison of Calculated Ring Inversion Barriers This table presents representative data for oxetane to illustrate the concept, as specific values for the target compound are not available.

CompoundComputational MethodCalculated Inversion Barrier (kJ/mol)Reference
OxetaneMP2/cc-pVTZ0.45
OxetaneCCSD(T)0.44

Reaction Mechanism Elucidation Through Computational Methods

Computational studies are instrumental in mapping out the potential reaction pathways for molecules like 3-Methyl-3-oxetanamine, particularly for reactions involving the strained oxetane ring.

Transition State Characterization for Ring-Opening Reactions and Other Transformations

The high ring strain of the oxetane core (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, which can be initiated by electrophiles or nucleophiles. Computational chemistry is used to locate and characterize the transition state (TS) for these transformations. The TS is the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism.

For acid-catalyzed ring-opening, the reaction begins with the protonation of the oxetane oxygen. This is followed by a nucleophilic attack, which can proceed through either an SN1 or SN2 mechanism. In the case of 3-Methyl-3-oxetanamine, the tertiary carbocation that would be formed by C-O bond cleavage is stabilized by the methyl group, suggesting a potential SN1-like pathway. Computational modeling can precisely calculate the energy of this transition state, confirming the most likely mechanistic route.

Computational Studies of Reaction Pathways and Energetics

Beyond identifying transition states, computational studies can map the entire reaction pathway, calculating the relative energies of reactants, intermediates, transition states, and products. This provides a quantitative understanding of the reaction's thermodynamics and kinetics. For the ring-opening of a protonated 3-substituted oxetane, computational models can compare the energetics of nucleophilic attack at the C2 versus the C4 positions, explaining the regioselectivity of the reaction. The presence of the amine and methyl groups at C3 would sterically and electronically influence the activation energies for attack at the adjacent carbons, a factor that can be precisely quantified through methods like Density Functional Theory (DFT).

Intermolecular Interactions and Hydrogen Bonding

The structure of 3-Methyl-3-oxetanaminehemioxalate is heavily influenced by non-covalent interactions, particularly hydrogen bonds. The molecule contains multiple sites that can act as hydrogen bond donors and acceptors.

Analysis of Hydrogen Bond Acceptor Properties of the Oxetane Oxygen

The oxygen atom within the oxetane ring is a significant hydrogen bond acceptor. Its lone pairs of electrons can readily interact with hydrogen bond donors. Computational analyses, such as calculating the molecular electrostatic potential (MEP), can visualize and quantify the electron-rich region around the oxygen atom, confirming its role as a strong Lewis basic site. The strength of the hydrogen bonds it forms can be estimated by calculating the interaction energies between the oxetane and various donor molecules in silico.

Influence of the Amine Group and Hemioxalate Salt on Molecular Interactions

The primary amine group (-NH2) is a versatile participant in hydrogen bonding, acting as both a donor (via the N-H bonds) and, to a lesser extent, an acceptor (via the nitrogen lone pair). In the salt form with hemioxalate, the amine group is protonated to an ammonium (B1175870) group (-NH3+), making it a much stronger hydrogen bond donor.

The hemioxalate anion, which is the conjugate base of oxalic acid, is a potent hydrogen bond acceptor with its four oxygen atoms. In the solid state, a complex network of hydrogen bonds is expected to form. Computational models can predict the geometry of these interactions, showing strong hydrogen bonds between the ammonium group's protons (donors) and the carboxylate oxygens of the hemioxalate (acceptors). Furthermore, the oxetane oxygen can also participate in this network, accepting hydrogen bonds from other surrounding molecules, creating a stable, three-dimensional crystal lattice.

Table 2: Potential Hydrogen Bonding Interactions in 3-Methyl-3-oxetanaminehemioxalate

Hydrogen Bond DonorHydrogen Bond AcceptorInteraction Type
Ammonium Group (-NH3+)Carboxylate Oxygen (Oxalate)Strong (Charge-assisted)
Ammonium Group (-NH3+)Oxetane OxygenModerate
Other H-bond donors (e.g., water)Oxetane OxygenModerate
Other H-bond donors (e.g., water)Carboxylate Oxygen (Oxalate)Strong

Applications in Chemical Synthesis and Materials Science Research

3-Methyl-3-oxetanamine as a Versatile Building Block in Organic Synthesis

3-Methyl-3-oxetanamine is a valuable intermediate in organic synthesis, prized for its unique structural features that allow for the creation of diverse and complex molecules. achemblock.comsigmaaldrich.comrsc.org Its utility stems from the presence of a reactive primary amine on a strained four-membered ring, offering a gateway to a wide array of chemical transformations. cymitquimica.com

Construction of Complex Molecular Architectures and Scaffolds

The rigid and sp³-rich nature of the oxetane (B1205548) core in 3-Methyl-3-oxetanamine makes it an attractive scaffold for building complex three-dimensional molecules. chemrxiv.org Synthetic chemists leverage this building block to introduce the oxetane motif into larger, more intricate structures, thereby influencing properties such as solubility, metabolic stability, and lipophilicity. acs.org The development of synthetic methods that provide access to a variety of 3,3-disubstituted oxetanes has expanded their availability for research and development. rsc.orggoogle.com For instance, the functionalization of oxetan-3-one through reactions like the Strecker and Henry syntheses has paved the way for a diverse range of oxetane-containing amino acids and their derivatives. chemrxiv.org The ability to perform a wide range of chemical transformations on the oxetane core, including oxidations, reductions, and C-C bond formations, without rupturing the ring, highlights its robustness and versatility in constructing complex molecular frameworks. rsc.orgchemrxiv.org

Role in Polymer Chemistry and Advanced Materials

The strained four-membered ring of oxetane derivatives, including 3-Methyl-3-oxetanamine, makes them highly reactive monomers for ring-opening polymerization. nagaseamerica.comwikipedia.org This reactivity is harnessed in polymer chemistry to create advanced materials with tailored properties.

Oxetane-based Monomers for Polymer Synthesis

Oxetane monomers undergo cationic ring-opening polymerization to produce polyoxetanes, a class of polyethers. google.comwikipedia.org This process is often initiated by photoinitiators, making it suitable for applications like UV coatings and 3D printing. google.comnagaseamerica.com The polymerization of oxetane monomers is driven by the relief of ring strain, which is significantly higher than that of less strained cyclic ethers like tetrahydrofuran. wikipedia.org The resulting polymers possess a unique set of properties, including low shrinkage and high adhesion. nagaseamerica.com While 3,3-bis(chloromethyl)oxetane (B146354) was historically a key monomer, the development of synthetic routes to a wider range of 3,3-disubstituted oxetanes has expanded the scope of accessible polyoxetanes. google.comwikipedia.org The use of monomers like 3-Methyl-3-oxetanemethanol in the synthesis of hyperbranched polymers and star-shaped copolymers further illustrates the versatility of this class of compounds in creating complex polymer architectures. sigmaaldrich.comsigmaaldrich.com

Below is an interactive data table summarizing the properties of some key oxetane monomers and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
3-Methyl-3-oxetanamine874473-14-0C₄H₉NO87.12liquid
3-Methyl-3-oxetanamine hydrochloride1363404-87-8C₄H₁₀ClNO123.58solid
3-Methyl-3-oxetanemethanol3143-02-0C₅H₁₀O₂102.13liquid
3-Aminooxetane21635-88-1C₃H₇NO73.09liquid
3-Ethyl-3-oxetanemethanol3047-32-3C₆H₁₂O₂116.16liquid

Tailoring Material Properties through Oxetane Incorporation

The incorporation of oxetane units into polymer chains allows for the precise tailoring of material properties. For example, copolymerization of oxetanes with other monomers, such as tetrahydrofuran, can be used to adjust the crystallinity and modify the mechanical properties of the resulting polymers, leading to materials like tough rubbers. wikipedia.org The presence of the oxetane ring can also enhance the thermal stability and chemical resistance of materials. ontosight.ai The ability to introduce various functional groups onto the oxetane ring before polymerization provides a powerful tool for creating polymers with specific functionalities and desired characteristics for applications ranging from coatings and adhesives to advanced composites. google.commdpi.com

Development of Novel Chemical Probes and Functional Molecules

The unique properties of the oxetane ring have led to its use in the development of novel chemical probes and functional molecules. In medicinal chemistry, the incorporation of an oxetane motif can favorably influence a molecule's solubility, metabolic stability, and lipophilicity. acs.org It can also affect the basicity of nearby amine groups, a crucial factor in drug design. acs.org The development of oxetane-based libraries of compounds allows for the exploration of new chemical space in the search for biologically active molecules. acs.org The synthesis of oxetane-containing steroids with interesting biological activities highlights the potential of this scaffold in creating new therapeutic agents. acs.org

Design of Functional Molecules beyond Traditional Carbonyl Isosteres

While oxetanes are recognized as effective bioisosteres for carbonyl groups, their application extends beyond simple replacement. mdpi.comacs.orgnih.gov The unique electronic and steric properties of the oxetane ring enable the design of functional molecules with novel activities and improved characteristics. acs.org

The oxetane in 3-aminooxetanes can act as a nonclassical isostere of an amide group, offering a different spatial arrangement and hydrogen bonding capacity. nih.gov This has implications for designing peptidomimetics with altered enzymatic stability and conformational preferences. nih.gov Furthermore, the electron-withdrawing nature of the oxetane oxygen can influence the basicity of nearby amines, a property that can be fine-tuned in drug design. nih.govacs.org

Table 1: Comparison of Physicochemical Properties of Piperidine Derivatives

CompoundpKalogD (pH 7.4)Solubility (µg/mL)
4-Piperidone7.8-0.6>20000
4-Oxetanylpiperidine9.90.21500
Piperidine11.20.8>20000

This table is adapted from research that investigates oxetanes as replacements for carbonyls, highlighting the influence on pKa and lipophilicity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

The development of synthetic methods to create a diverse range of 3,3-disubstituted oxetanes has significantly broadened the scope of their application, allowing for the creation of novel building blocks for medicinal chemistry. rsc.org

Derivatization Strategies for Analytical and Research Methodologies

The chemical reactivity of the amine group in 3-Methyl-3-oxetanamine allows for various derivatization strategies, which are crucial for enhancing its detection in analytical techniques and for modifying its structure for specific research applications.

Enhancing Detection in Chromatography and Mass Spectrometry for Research Analysis

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC), derivatization is often necessary for compounds that lack a strong chromophore or are not volatile enough for direct analysis. nih.govsemanticscholar.orgpsu.edu The primary amine of 3-Methyl-3-oxetanamine can be readily derivatized to introduce a UV-absorbing or fluorescent tag, thereby significantly improving its detection sensitivity. researchgate.net

Common derivatizing reagents for primary amines include:

Dansyl chloride

o-Phthalaldehyde (OPA)

Fluorenylmethyloxycarbonyl chloride (FMOC)

These reagents react with the amine to form highly conjugated systems that are easily detectable. semanticscholar.org For mass spectrometry (MS), derivatization can improve ionization efficiency and lead to more predictable fragmentation patterns, aiding in structural elucidation. sci-hub.seresearchgate.net

Strategies for Structural Modification in Chemical Biology Research

In the field of chemical biology, the ability to selectively modify molecules is paramount. The amine functionality of 3-Methyl-3-oxetanamine serves as a handle for conjugation to other molecules of interest, such as proteins, peptides, or fluorescent probes. nih.govnih.gov This allows researchers to use the oxetane-containing molecule as a tool to probe biological systems. For example, the oxetane moiety can be introduced into a peptide sequence to study the effects of this structural change on peptide conformation and function. nih.gov

Furthermore, the oxetane ring itself can be a site for modification, although this is less common than derivatization of the amine. Ring-opening reactions of the oxetane can be strategically employed under specific conditions to generate new functionalities. chemrxiv.org The development of methods for the site-selective modification of proteins with oxetanes highlights the growing interest in using this motif to create next-generation protein therapeutics with enhanced properties. nih.govunav.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.